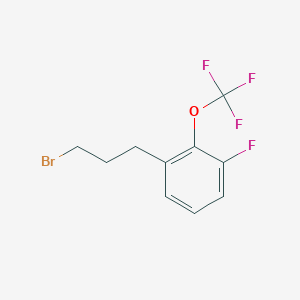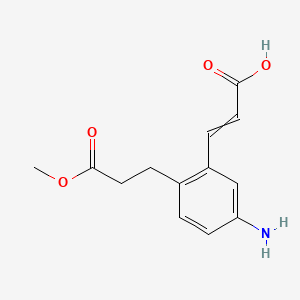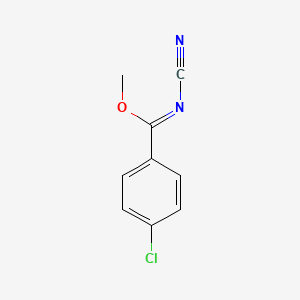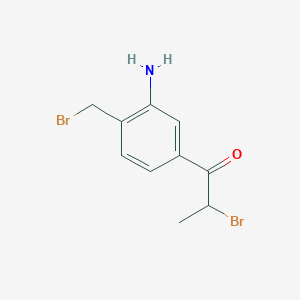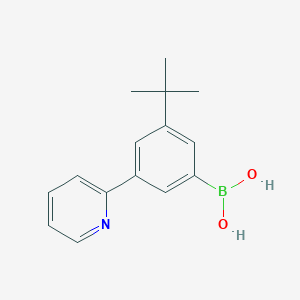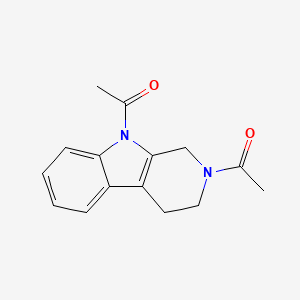
1,1'-(3,4-Dihydro-1H-beta-carboline-2,9-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- (6CI,9CI) is a derivative of the indole family, which is known for its significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3,4-b]indole derivatives typically involves the construction of the indole ring system followed by specific functional group modifications. Common starting materials include tryptamine and glyoxylic acid monohydrate. The reaction conditions often involve the use of hydrochloric acid and potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of industrial catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like methyl iodide or bromine.
Common Reagents and Conditions:
Oxidation: IBX, room temperature oxidative aromatization.
Reduction: Sodium borohydride, hydrogenation catalysts.
Substitution: Methyl iodide, bromine, piperidine as a catalyst.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- involves its interaction with estrogen receptors. It acts as a modulator, influencing the receptor’s activity and thereby affecting the transcription of estrogen-responsive genes. This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis in hormone-responsive cancers .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
Tetrahydroharman (Calligonine): Exhibits blood pressure-lowering effects.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in neurodegenerative disease studies.
Uniqueness: 1H-Pyrido[3,4-b]indole, 2,9-diacetyl-2,3,4,9-tetrahydro- is unique due to its specific acetylation at positions 2 and 9, which may confer distinct biological activities compared to other indole derivatives. Its role as an estrogen receptor modulator sets it apart from other similar compounds that may not have this specific activity .
Eigenschaften
CAS-Nummer |
101112-61-2 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
1-(9-acetyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-10(18)16-8-7-13-12-5-3-4-6-14(12)17(11(2)19)15(13)9-16/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
RASNIHKNEMNKIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C(C1)N(C3=CC=CC=C23)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
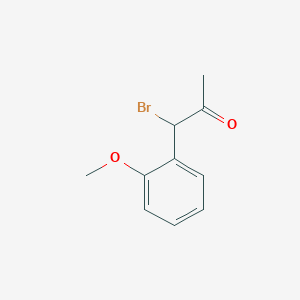
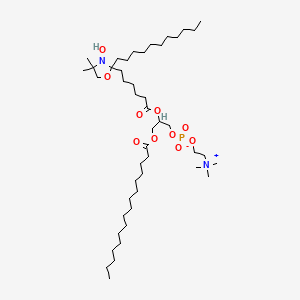


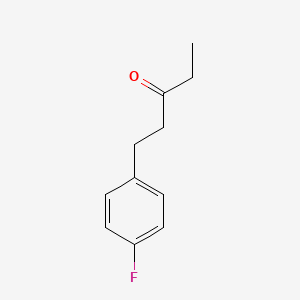
![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)


